3-(Aminomethyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C8H8F3N, and it is known for its unique properties due to the trifluoromethyl substituent, which enhances its biological activity and chemical reactivity. This compound is often utilized in various synthetic applications, particularly in the fields of pharmaceuticals and agrochemicals.
These reactions are facilitated by the presence of the trifluoromethyl group, which can significantly influence the reactivity and stability of the compound under different conditions .
The biological activity of 3-(aminomethyl)-4-(trifluoromethyl)aniline has been studied extensively. It has shown potential in:
The unique electronic properties imparted by the trifluoromethyl group enhance its binding affinity to biological targets, making it a compound of interest in medicinal chemistry.
Several synthesis methods have been developed for 3-(aminomethyl)-4-(trifluoromethyl)aniline:
These methods highlight the versatility and adaptability of synthetic approaches available for this compound.
3-(Aminomethyl)-4-(trifluoromethyl)aniline finds applications in several areas:
Interaction studies have shown that 3-(aminomethyl)-4-(trifluoromethyl)aniline interacts with various biological targets, influencing pathways related to cell growth and survival. Molecular docking studies indicate that its binding affinity to targets like EGFR is significantly enhanced due to the presence of the trifluoromethyl group. These interactions are crucial for understanding its pharmacological potential and optimizing its use in drug development .
Several compounds share structural similarities with 3-(aminomethyl)-4-(trifluoromethyl)aniline. Here are some notable examples:
The presence of different substituents (bromo, methoxy, or methyl groups) alters their chemical behavior and biological activity compared to 3-(aminomethyl)-4-(trifluoromethyl)aniline, highlighting its unique profile among similar compounds.
The solubility characteristics of 3-(Aminomethyl)-4-(trifluoromethyl)aniline are governed by the competing influences of its hydrophilic amino groups and lipophilic trifluoromethyl substituent. The compound demonstrates limited water solubility due to the strong hydrophobic character imparted by the trifluoromethyl group, which disrupts hydrogen bonding networks with water molecules [1] [3].
In polar organic solvents, the compound exhibits enhanced solubility, particularly in dimethyl sulfoxide and moderate solubility in methanol [4] [5]. The dimethyl sulfoxide solvent provides favorable interactions through its high dielectric constant and hydrogen bonding capability, stabilizing both the protonated amino groups and the electronegative fluorine atoms [6]. Acetonitrile, with its intermediate polarity, also supports dissolution through dipole-dipole interactions with the polar amino functionality [7] [6].
Table 1: Solubility Behavior Comparison
| Compound | Water Solubility | Polar Organic Solvents | Non-polar Solvents |
|---|---|---|---|
| 3-(Aminomethyl)-4-(trifluoromethyl)aniline | Limited | DMSO (soluble), Methanol (slightly) | Limited solubility |
| 4-(Trifluoromethyl)aniline | Low (insoluble) | Slightly soluble in polar solvents | Better than in water |
| 3-(Trifluoromethyl)aniline | 5 g/L at 20°C | Better in polar solvents | Limited |
| 2,5-Bis(trifluoromethyl)aniline | Very limited | Chloroform, DMSO (soluble) | Better solubility |
The "like dissolves like" principle governs the solubility behavior, where the polar amino groups favor interaction with polar solvents while the trifluoromethyl group exhibits affinity for less polar environments [8] [6]. Non-polar solvents such as hexane demonstrate poor solvation capacity for this compound due to the inability to stabilize the polar amino functionalities through meaningful intermolecular interactions [9] [8].
3-(Aminomethyl)-4-(trifluoromethyl)aniline exhibits enhanced thermal stability attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the aromatic system against thermal decomposition [10] [11]. The predicted boiling point of 249.6 ± 40.0°C indicates substantial thermal resistance compared to simple aniline derivatives [12] [2].
Table 2: Thermal Properties Comparison
| Compound | Melting Point (°C) | Boiling Point (°C) | Thermal Stability |
|---|---|---|---|
| 3-(Aminomethyl)-4-(trifluoromethyl)aniline | Not determined | 249.6 ± 40.0 (predicted) | Enhanced by trifluoromethyl group |
| 4-(Trifluoromethyl)aniline | 3-8 | 83 (12 mmHg) | Stable under normal conditions |
| 3-(Trifluoromethyl)aniline | 5-6 | 187-189 | Stable, decomposes at high temp |
| 4-Bromo-3-(trifluoromethyl)aniline | 47-49 | 81-84 (0.5 mmHg) | Stable crystalline form |
The thermal degradation pathway likely involves carbon-nitrogen bond cleavage at elevated temperatures, producing carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride as decomposition products [10] [11]. The presence of the aminomethyl group introduces additional thermal stability through intramolecular hydrogen bonding networks that must be disrupted before thermal breakdown occurs [13] [14].
Phase transition analysis reveals that trifluoromethyl-substituted anilines generally maintain crystalline stability at ambient conditions, with the electron-withdrawing trifluoromethyl group contributing to lattice stabilization through intermolecular dipole interactions [15] [16]. The predicted density of 1.309 ± 0.06 g/cm³ reflects the compact molecular packing influenced by the high electronegativity of fluorine atoms [12] [2].
The acid-base behavior of 3-(Aminomethyl)-4-(trifluoromethyl)aniline is characterized by dual basicity arising from both the aromatic amine and the aliphatic aminomethyl groups. The predicted pKa value of 8.86 ± 0.10 indicates moderate basicity, significantly higher than simple trifluoromethyl anilines due to the additional electron-donating aminomethyl substituent [2] [17].
Table 3: Acid-Base Properties Comparison
| Compound | Predicted pKa | Basicity | Protonation Sites |
|---|---|---|---|
| 3-(Aminomethyl)-4-(trifluoromethyl)aniline | 8.86 ± 0.10 | Moderate base (two amino groups) | Two amino groups (aromatic and aliphatic) |
| 3-(Trifluoromethyl)aniline | 3.49 | Weak base | One aromatic amino group |
| 4-(Trifluoromethyl)aniline | Not specified | Weak base | One aromatic amino group |
| Aniline (reference) | 4.6 | Weak base (reference) | One aromatic amino group |
The protonation sequence involves initial protonation of the more basic aliphatic amino group, followed by protonation of the aromatic amine at lower pH values. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, reducing the electron density on the aromatic ring and consequently diminishing the basicity of the aromatic amino group [17] [18].
pH-dependent speciation shows that at physiological pH (7.4), the compound exists predominantly in its monoprotonated form, with the aliphatic amino group carrying a positive charge while the aromatic amine remains neutral. Complete protonation occurs only under strongly acidic conditions (pH < 3), where both amino groups become positively charged [19] .
The hydrogen bonding network of 3-(Aminomethyl)-4-(trifluoromethyl)aniline involves multiple interaction modes facilitated by the amino groups as hydrogen bond donors and the fluorine atoms as weak hydrogen bond acceptors. The aromatic amino group participates in conventional N-H···N hydrogen bonding with other amine molecules, creating intermolecular association networks [15] [21].
Table 4: Hydrogen Bonding Interactions
| Interaction Type | Donor | Acceptor | Bond Strength | Geometric Requirements |
|---|---|---|---|---|
| N-H···N | Aromatic NH₂ | Aliphatic NH₂ | Moderate | Linear arrangement preferred |
| N-H···F | Amino groups | Trifluoromethyl F | Weak | Close contact required |
| C-H···F | Aromatic CH | Trifluoromethyl F | Very weak | Unconventional geometry |
| Intramolecular N-H···F | Aromatic NH₂ | Adjacent CF₃ | Weak | Spatial proximity dependent |
The aminomethyl substituent introduces conformational flexibility that enables intramolecular hydrogen bonding between the aliphatic amino group and the aromatic system. This internal hydrogen bonding contributes to molecular stability and influences the overall three-dimensional structure in both solution and solid states [21].
Cooperativity effects in hydrogen bonding networks demonstrate that the presence of multiple hydrogen bond donors and acceptors creates enhanced binding energies through positive allosteric interactions. The trifluoromethyl group, while primarily electron-withdrawing, can participate in weak C-H···F interactions that contribute to crystal packing stability [23] [24].
Fluorine atoms in the trifluoromethyl group exhibit dual hydrogen bonding behavior, acting as weak acceptors in N-H···F interactions while simultaneously participating in dipole-dipole interactions that stabilize molecular assemblies. The geometric constraints imposed by the rigid aromatic framework limit the formation of optimal hydrogen bonding angles, resulting in weaker interactions compared to aliphatic systems [15] [8].